molecular formula C26H31N3O2S B2580232 N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878055-84-6

N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2580232
CAS No.: 878055-84-6
M. Wt: 449.61
InChI Key: WTFZAYLIWGTLRU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound featuring a complex molecular architecture that integrates indole, acetamide, and 4-methylpiperidine motifs. This specific structure suggests potential for diverse biochemical interactions, making it a candidate for investigation in various pharmacological and biological pathways. Compounds with indole and substituted acetamide structures are frequently explored in medicinal chemistry for their ability to interact with enzymes and cellular receptors. For instance, structurally related indolizine-acetamide derivatives have been documented in scientific literature as possessing antifungal properties, indicating a potential research avenue for this compound in managing fungal infections . Furthermore, the amphiphilic nature of similar molecules positions them as subjects of interest in studying cellular processes like lysosomal function. Research indicates that certain cationic amphiphilic drugs can inhibit lysosomal phospholipase A2 (PLA2G15), a key enzyme in phospholipid metabolism, which can lead to drug-induced phospholipidosis . This makes such compounds valuable tools for probing lipid metabolism disorders and assessing specific mechanisms of drug-induced cellular toxicity. Researchers may employ this compound in hit-to-lead optimization campaigns, as a chemical probe for target validation, or in high-throughput screening assays to decipher complex disease mechanisms. All studies must be conducted in accordance with applicable research standards, as this product is strictly for Research Use Only and is not intended for any diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-18-8-10-28(11-9-18)26(31)16-29-15-24(22-6-4-5-7-23(22)29)32-17-25(30)27-21-13-19(2)12-20(3)14-21/h4-7,12-15,18H,8-11,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZAYLIWGTLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the phenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide serves as a versatile building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds with tailored properties.

Biology

The compound has shown potential as a biochemical probe to study various biological processes. Its interaction with specific molecular targets can provide insights into cellular mechanisms and disease pathways. Research indicates that compounds with similar structures may influence receptor activity or enzyme modulation, suggesting that this compound could have similar effects.

Medicine

This compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may act as a drug candidate for treating conditions such as cancer and neurological disorders due to its ability to modulate biological pathways .

Potential Therapeutic Applications

  • Anticancer Activity : The compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Neurological Effects : It has been suggested that similar compounds exhibit anticonvulsant properties, indicating potential for treating epilepsy or other seizure disorders .

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials and chemical products due to its unique chemical properties. Its synthesis can be optimized for large-scale production, making it suitable for various applications in pharmaceuticals and materials science.

Example Case Study: Anticonvulsant Activity

A study involving indole-appended thiazolidin derivatives showed promising results in anticonvulsant efficacy when tested in animal models. The synthesized compounds exhibited protective effects against seizures comparable to standard treatments like diazepam .

Example Case Study: Anticancer Properties

Research on structurally related compounds has indicated potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. These findings suggest that this compound could similarly affect tumor biology .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Imidazole vs. Indole Derivatives

The compound N-(3,5-dimethylphenyl)-2-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide () replaces the indole core with a 5-hydroxymethylimidazole ring. Key differences include:

  • Electronic effects : The 4-fluorobenzyl substituent introduces electron-withdrawing properties, which may alter binding affinity in enzyme inhibition assays.
  • Conformational rigidity : The imidazole ring’s smaller size could reduce steric hindrance in target interactions compared to the bulkier indole system .

Oxadiazole-Containing Analogues

Compounds such as 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol () feature an oxadiazole ring instead of the acetamide-sulfanyl bridge. The oxadiazole’s high aromaticity and electron-deficient nature may enhance metabolic stability but reduce flexibility in target binding .

Substituent Effects on Pharmacokinetics and Reactivity

Halogenated Derivatives

  • Bromo-substituted analogues (): The compound 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide incorporates a bromine atom, which increases molecular weight and lipophilicity. Bromine’s steric and electronic effects could prolong half-life but may introduce toxicity risks .
  • However, chlorine’s higher electronegativity compared to methyl or piperidine groups may reduce membrane permeability .

Functional Group Variations

Sulfonamide vs. Sulfanyl Linkers

The compound N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () uses a sulfonamide linker instead of a sulfanyl group. Key contrasts include:

  • Electron-withdrawing effects : The sulfonamide’s strong electron-withdrawing nature may reduce electron density at the indole core, affecting π-π stacking interactions.

Research Implications

The structural diversity among analogues underscores the importance of:

Heterocyclic core optimization for target selectivity.

Substituent engineering to balance lipophilicity and solubility.

Synthetic accessibility , as seen in the low yields of sulfonamide derivatives .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Maximize yield by controlling temperature (e.g., 0–5°C during coupling to minimize side reactions) .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDC·HCl, CH₂Cl₂, 0°C75–85
Indole AlkylationK₂CO₃, DMF, 60°C60–70

Basic: How should researchers approach structural characterization using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :

    • ¹H/¹³C NMR : Assign peaks by comparing with analogs (e.g., indole protons at δ 7.1–7.8 ppm, sulfanyl protons at δ 3.2–3.5 ppm) .
    • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-C (~650 cm⁻¹) .
    • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Crystallography :

    • Grow single crystals via slow evaporation (e.g., CH₂Cl₂/hexane).
    • Perform X-ray diffraction to resolve bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions in amide groups) .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Dihedral Angle (Indole/Piperidine)54.8–77.5°
Hydrogen Bond Length (N–H⋯O)2.8–3.0 Å

Advanced: What strategies are effective in analyzing conformational flexibility and intermolecular interactions in solid-state studies?

Methodological Answer:

  • Conformational Analysis :

    • Use X-ray crystallography to identify rotameric states of the 4-methylpiperidin-1-yl and indole moieties.
    • Compare dihedral angles between asymmetric units to assess flexibility (e.g., ±20° variation in indole-phenyl torsion angles) .
  • Intermolecular Interactions :

    • Map hydrogen-bonding motifs (e.g., R₂²(10) dimer formation via N–H⋯O bonds) .
    • Analyze π-π stacking of aromatic rings (indole/3,5-dimethylphenyl) using Mercury software.

Key Insight : Steric repulsion between substituents (e.g., 3,5-dimethylphenyl) can force non-planar conformations, affecting solubility and reactivity .

Advanced: How can computational methods (e.g., DFT) predict spectroscopic properties or reactivity?

Methodological Answer:

  • Spectroscopic Prediction :

    • Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra. Compare with experimental data to validate accuracy .
    • Use GaussView or ORCA to visualize molecular orbitals and electrostatic potential maps for reactivity hotspots (e.g., sulfanyl group).
  • Reactivity Studies :

    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Simulate reaction pathways (e.g., amide hydrolysis) using transition-state theory (IRC analysis).

Example : Theoretical IR spectra of acetamide derivatives show <5% deviation from experimental data when solvent effects (PCM model) are included .

Advanced: What methodologies resolve contradictions in experimental data (e.g., spectroscopic vs. crystallographic results)?

Methodological Answer:

  • Case Study : Discrepancies in sulfanyl group orientation (NMR suggests free rotation; XRD shows fixed conformation):
    • Solution : Variable-temperature NMR to assess rotational barriers. Low-temperature (<–40°C) NMR can "freeze" conformers, aligning with XRD data .
    • Statistical Analysis : Use R-factor comparison in crystallography to validate refinement models against experimental data .

Q. Table 3: Data Reconciliation Workflow

DiscrepancyTool/MethodOutcome
NMR/XRD MismatchVT-NMR, Hirshfeld Surface AnalysisConfirms dynamic vs. static disorder
IR Peak SplittingDFT SimulationIdentifies polymorphic forms

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